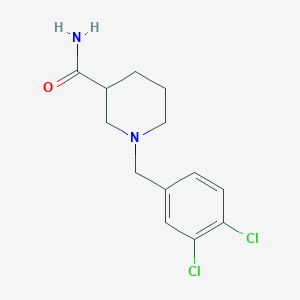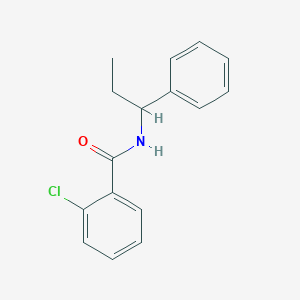![molecular formula C16H17N3O3 B5349921 ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein kinase, making it a valuable tool for studying various cellular processes.
Mechanism of Action
Ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate works by selectively inhibiting the activity of a specific protein kinase called ULK1. ULK1 plays a crucial role in the initiation of autophagy, and by inhibiting its activity, this compound can block this process. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit ULK1. By blocking the initiation of autophagy, this compound can alter cellular metabolism and potentially lead to cell death. Additionally, this compound has been shown to have anti-tumor effects in certain cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is its selectivity for ULK1, which allows researchers to study the specific effects of inhibiting this protein kinase. Additionally, this compound has been shown to be effective at relatively low concentrations, making it a cost-effective tool for research. However, one limitation of this compound is that it may not be effective in all cell types, and its effects may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research involving ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective inhibitors of ULK1, which could have even greater potential as therapeutic agents. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on cellular metabolism and autophagy. Finally, this compound may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves several steps, including the reaction of ethyl 4-aminobenzoate with 6-methyl-2-pyridinecarboxylic acid chloride to form this compound. The compound is then purified through a series of chromatography steps to obtain the final product.
Scientific Research Applications
Ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been used extensively in scientific research to study various cellular processes. One of the most significant applications of this compound is in the study of autophagy, a process by which cells break down and recycle their own components. This compound has been shown to inhibit the activity of a specific protein kinase that is involved in autophagy, making it a valuable tool for studying this process.
properties
IUPAC Name |
ethyl 4-[(6-methylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-15(20)12-7-9-13(10-8-12)18-16(21)19-14-6-4-5-11(2)17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWSQSZCMVYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)
![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(4-morpholinylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349854.png)

![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)


![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
